molecular formula C16H13ClF4N4O3 B4850238 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone

Cat. No.: B4850238
M. Wt: 420.74 g/mol
InChI Key: NPAGOCDIVGIOIG-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple functional groups, including difluoromethyl, hydroxy, and chlorophenoxy groups, which contribute to its diverse reactivity and utility.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[1-[(3-chlorophenoxy)methyl]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF4N4O3/c17-9-2-1-3-10(6-9)28-8-24-5-4-11(22-24)14(26)25-16(27,15(20)21)7-12(23-25)13(18)19/h1-6,13,15,27H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGOCDIVGIOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=NN(C=C2)COC3=CC(=CC=C3)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. Subsequent steps involve the introduction of difluoromethyl and chlorophenoxy groups through nucleophilic substitution reactions. The final step usually involves the hydroxylation of the pyrazole ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the difluoromethyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a difluoromethyl-free pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone involves its interaction with specific molecular targets. The difluoromethyl and chlorophenoxy groups allow it to bind to enzyme active sites, inhibiting their activity. This inhibition can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Organofluorine Compounds: Compounds containing fluorine atoms, known for their stability and reactivity.

Uniqueness

What sets [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone apart is its combination of functional groups, which provides a unique reactivity profile. This makes it more versatile compared to simpler compounds like dichloroaniline or other organofluorine compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
Reactant of Route 2
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone

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